4-Bromo-2-fluoro-6-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-nitrobenzoic acid is a halogen substituted benzoic acid . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions . For instance, 4-Bromo-2-fluorobenzonitrile synthesis involves two steps: the first step involves N-bromosuccinimide and CH2Cl2 at 0°C for 45 hours, and the second step involves sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, sodium hydrogen carbonate in H2O, acetic acid, and cyclohexane .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluoro-6-nitrobenzoic acid is C7H3BrFNO4 . The molecular weight is 264.01 . The InChI key is NDJPAWIBZAMBIT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is commonly used in the synthesis of biaryl intermediates .Physical And Chemical Properties Analysis
The compound is a light yellow solid . . The storage temperature is recommended to be 0-5°C .Applications De Recherche Scientifique
- Biaryl Intermediates : 4-Bromo-2-fluoro-6-nitrobenzoic acid serves as a precursor in the synthesis of biaryl intermediates. It can undergo palladium-mediated coupling with various aryl boronic acids to form complex organic molecules .
- Negishi-Type Coupling : 4-Bromo-2-fluoro-6-nitrobenzoic acid can participate in Negishi-type coupling reactions with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is valuable in organic synthesis.
Organic Synthesis and Medicinal Chemistry
Catalysis and Transition Metal Complexes
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2-fluoro-6-nitrobenzoic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation, a process where it transfers an organic group from boron to palladium . This reaction is facilitated by the presence of a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by 4-Bromo-2-fluoro-6-nitrobenzoic acid. This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the generation of biaryl intermediates, which are important in various areas of chemistry .
Pharmacokinetics
The compound’s solubility in methanol has been reported , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s bioavailability would be influenced by these factors.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling . On a cellular level, one study suggests that a similar compound, 4-Fluoro-2-nitrobenzoic acid, enhances the binding of insulin to adipocytes , although it’s unclear if 4-Bromo-2-fluoro-6-nitrobenzoic acid has a similar effect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-nitrobenzoic acid. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, the compound should be stored away from oxidizing agents, reducing agents, and bases to maintain its stability .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJPAWIBZAMBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.